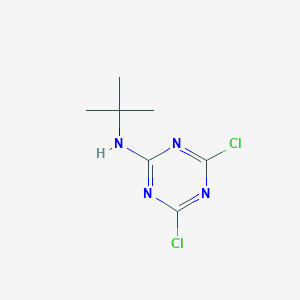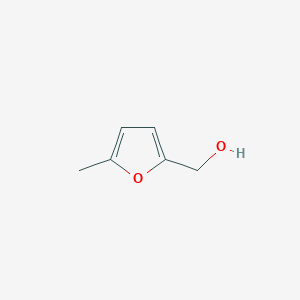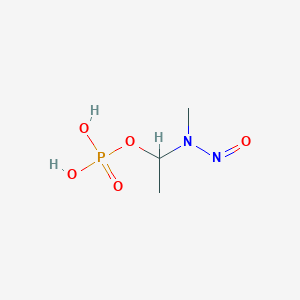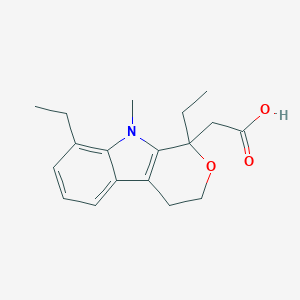
(2-Carboxyethyl)triphenylphosphonium chloride
概要
説明
(2-Carboxyethyl)triphenylphosphonium chloride, also known as CEPTC, is a synthetic compound composed of a triphenylphosphonium cation and a chloride anion. It is a colorless, crystalline solid with a melting point of 126-127°C and a boiling point of 267°C. CEPTC has been used in many scientific research applications, including biochemistry, physiology, and pharmaceuticals. It is also used in laboratory experiments to study the structure and properties of biological molecules, such as proteins and nucleic acids.
科学的研究の応用
Versatile Reagent for Chemical Reactions : It acts as a versatile reagent for chlorination, dehydration, and P-N linkage in the presence of tertiary phosphosphane and tetrachloromethane. This combination allows for high yields and mild reaction conditions (Appel, 1975).
Corrosion Inhibition : Certain organic phosphonium chloride derivatives, including this compound, are effective in inhibiting iron corrosion in acid environments, acting as mixed-type inhibitors. Their efficiency increases with concentration (Khaled, 2004).
Catalyst in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which can be derived from this compound, serve as catalysts for synthesizing a variety of organic compounds, including new classes of phosphonium-based compounds (Ng & Zuckerman, 1982).
Synthesis of Various Compounds : Heterocyclic triphenylphosphonium chlorides and their derivatives are useful in the synthesis of compounds with 1,3-nucleophilic properties (Capuano, Drescher, & Huch, 1993).
Corrosion Inhibition in Low Chloride Media : In combination with Zn2+ ions, this compound effectively inhibits mild steel corrosion in low chloride media by forming a protective surface film (Gunasekaran et al., 1997).
Synthesis of Organic Structures : It is used for the synthesis of various organic structures, including (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes (Karatholuvhu & Fuchs, 2004).
Chemical Transformation : Reacting with -chloroacrylic acid and -halomethacrylic acids, it yields various triphenylphosphonium derivatives, demonstrating its versatility in chemical transformations (Khachatryan et al., 2003).
Isomerization Studies : The compound plays a crucial role in the isomerization of its derivatives, particularly under varying temperature conditions (Khachikyan et al., 2006).
Inhibition of Metal Corrosion : Quaternary phosphonium salts derived from this compound show effectiveness in inhibiting mild steel corrosion, with experimental and theoretical consistency (Goyal et al., 2020).
Synthesis of Optically Active Compounds : It's involved in the Wittig reaction for synthesizing optically active (E)-(2-arylvinyl)glycine derivatives, demonstrating its application in producing compounds with high optical purity (Itaya et al., 1993).
Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones derived from this compound show selective antimicrobial activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
Formation of Organotrifluoroborates : A one-pot transformation protocol involving this compound facilitates the preparation of organotrifluoroborates from benzyl chlorides (Molander, Ham, & Canturk, 2007).
Synthesis of Osmium Complexes : It's used in synthesizing osmium complexes, indicating its role in the preparation of complex inorganic compounds (Sharutin, Sharutina, & Senchurin, 2015).
Study in Ylide-Metal Complexes : The compound contributes to the study and synthesis of ylide-metal complexes, an area significant in inorganic chemistry (Yamamoto & Konno, 1986).
Characterization of Alkyl Phosphonium Compounds : It is integral in synthesizing and characterizing triphenyl-substituted-alkyl phosphonium compounds, further contributing to the understanding of these chemical structures (Lou Zhao-wen, 2007).
Preparation of IVA-group Metal Complexes : Its derivatives are used in preparing IVA-group metal complexes, showcasing its utility in complex chemical synthesis (Yamamoto, 1982).
Safety and Hazards
“(2-Carboxyethyl)triphenylphosphonium chloride” causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is incompatible with oxidizing agents .
作用機序
Target of Action
It’s known that this compound is used in organic synthesis .
Mode of Action
(2-Carboxyethyl)triphenylphosphonium chloride is used as an acylating agent in organic synthesis . It participates in reactions such as acylation, the Gofun reaction, and the synthesis of nigaral . It can also be used in the synthesis of organometallic compounds and transition metal complexes .
Biochemical Pathways
It’s known that this compound is used in organic synthesis , which suggests that it may be involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known that this compound is soluble in dimethyl sulfoxide and methanol , which may influence its bioavailability.
Result of Action
As a reagent in organic synthesis , its effects would largely depend on the specific reactions it’s used in.
生化学分析
Biochemical Properties
It is known to be a phosphonium ylide reagent, which suggests that it may interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to be a reagent for Wittig olefinations, suggesting that it may exert its effects at the molecular level through this mechanism . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2-Carboxyethyl)triphenylphosphonium chloride can be achieved through a reaction between triphenylphosphine and ethyl bromoacetate, followed by a hydrolysis step to form the carboxylic acid group. The resulting product can then be quaternized with hydrochloric acid to form the final compound.", "Starting Materials": [ "Triphenylphosphine", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Triphenylphosphine and ethyl bromoacetate are reacted in anhydrous tetrahydrofuran (THF) to form (2-bromoethyl)triphenylphosphonium bromide.", "Step 2: The resulting product is then hydrolyzed with a sodium hydroxide solution to form (2-hydroxyethyl)triphenylphosphonium bromide.", "Step 3: The final step involves quaternization of the hydroxyethyl compound with hydrochloric acid to form (2-Carboxyethyl)triphenylphosphonium chloride." ] } | |
CAS番号 |
36626-29-6 |
分子式 |
C21H21ClO2P+ |
分子量 |
371.8 g/mol |
IUPAC名 |
2-carboxyethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1 |
InChIキー |
GALLWJZTZYJVSL-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
その他のCAS番号 |
36626-29-6 |
ピクトグラム |
Irritant |
同義語 |
(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)



![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)